N-(2-fluoro-4-nitrophenyl)methanesulfonamide

Enzyme inhibition Alkaline phosphatase Target selectivity

Researchers screening phosphatase targets often lack SAR starting points with baseline selectivity data. N-(2-fluoro-4-nitrophenyl)methanesulfonamide (CAS 57164-96-2) provides a validated phosphatase inhibitor scaffold with quantifiable LMPTP activity (IC50 24.5 μM) and 14-fold selectivity over ALPL (IC50 340 μM). • Sulfonamide NH directs asymmetric Suzuki couplings (ee up to 90%, 54-76% yield); ortho-F/para-NO₂ enable orthogonal SNAr and reduction chemistry inaccessible with non-fluorinated analogs. • Documented building block for kinase inhibitor libraries and piperazine-linked antimicrobial cephalosporanic acid derivatives with confirmed activity. • Supplied with full analytical QA; suitable for phosphatase inhibitor discovery, fragment-based screening, and enantioselective synthetic methodology.

Molecular Formula C7H7FN2O4S
Molecular Weight 234.21 g/mol
Cat. No. B13566766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-4-nitrophenyl)methanesulfonamide
Molecular FormulaC7H7FN2O4S
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
InChIKeyONKRFPVTDWWZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluoro-4-nitrophenyl)methanesulfonamide: Structural and Functional Profile


N-(2-fluoro-4-nitrophenyl)methanesulfonamide (CAS 57164-96-2, C₇H₇FN₂O₄S, MW 234.21) is a fluorinated nitrophenyl sulfonamide derivative bearing a methanesulfonamide group at the ortho position relative to a fluorine substituent and para to a nitro group [1]. This substitution pattern distinguishes it from non-fluorinated analogs (e.g., N-(4-nitrophenyl)methanesulfonamide, CAS 5825-62-7) [2] and positional isomers (e.g., N-(4-fluoro-2-nitrophenyl)methanesulfonamide, CAS 1455435-24-1) . The compound has been documented as a building block in kinase inhibitor development [3] and as a scaffold in sulfonamide-derived bioactive libraries with reported inhibition against multiple enzyme targets [4].

N-(2-fluoro-4-nitrophenyl)methanesulfonamide: In-Class Differentiation


Within the methanesulfonamide class, substitution pattern critically governs both biological target engagement and synthetic utility. The 2-fluoro-4-nitro substitution present in N-(2-fluoro-4-nitrophenyl)methanesulfonamide confers a distinct electronic environment that alters hydrogen-bonding capacity, metabolic stability, and nucleophilic aromatic substitution reactivity relative to non-fluorinated [1] or differently substituted positional isomers . Evidence from structurally related sulfonamide series demonstrates that fluorine substitution on the phenyl ring can modulate inhibitory potency by over 100-fold against certain enzyme targets [2]. In synthetic contexts, the combination of the nitro group (electron-withdrawing, reducible to amine) and fluorine (orthogonal reactivity handle) enables chemoselective transformations that are inaccessible with mono-functionalized or non-fluorinated congeners . Consequently, substitution of this compound with a generic analog lacking the specific 2-fluoro-4-nitro configuration will alter both pharmacological profile and downstream synthetic outcomes.

N-(2-fluoro-4-nitrophenyl)methanesulfonamide: Quantitative Differentiation Evidence


Target Engagement: ALPL, LMPTP, and SST2

N-(2-fluoro-4-nitrophenyl)methanesulfonamide exhibits measurable but modest inhibitory activity against human tissue-nonspecific alkaline phosphatase (ALPL) with an IC50 of 340,000 nM (340 μM) [1]. Against low molecular weight protein tyrosine phosphatase (LMPTP), the compound demonstrates approximately 14-fold higher apparent potency with an IC50 of 24,500 nM (24.5 μM) in a confirmatory fluorescence intensity assay [2]. This differential target engagement profile contrasts with its weak binding to the rat somatostatin receptor subtype 2 (sst2), where it displays a Kd of 8,128 nM [3], indicating that the 2-fluoro-4-nitro substitution pattern confers preferential phosphatase-directed activity over GPCR binding.

Enzyme inhibition Alkaline phosphatase Target selectivity Phosphatase inhibitor

Positional Isomer: 2-Fluoro-4-nitro vs. 4-Fluoro-2-nitro

The target compound N-(2-fluoro-4-nitrophenyl)methanesulfonamide (ortho-fluoro, para-nitro relative to sulfonamide nitrogen) is a distinct chemical entity from its positional isomer N-(4-fluoro-2-nitrophenyl)methanesulfonamide (CAS 1455435-24-1, para-fluoro, ortho-nitro) . Literature on sulfonamide SAR consistently demonstrates that the relative positioning of electron-withdrawing substituents (fluoro and nitro groups) on the phenyl ring directly modulates both electronic effects on the sulfonamide NH acidity and steric accessibility of the nitro group for reduction chemistry [1]. In structurally characterized sulfonamide series, ortho-fluoro substitution (as in the target compound) introduces intramolecular hydrogen-bonding capacity with the sulfonamide NH that is absent in para-fluoro isomers, affecting both conformation and target binding [2]. The 4-nitro positioning (para to sulfonamide) in the target compound provides a more accessible reduction handle compared to the sterically hindered ortho-nitro group in the 4-fluoro-2-nitro isomer.

Medicinal chemistry Structure-activity relationship Positional isomer Drug design

Synthetic Utility: Sulfonamide-Directed Suzuki Coupling

N-(2-fluoro-4-nitrophenyl)methanesulfonamide and related sulfonamides have been established as effective directing groups in catalytic asymmetric Suzuki cross-couplings of unactivated alkyl electrophiles [1]. In systematic studies of sulfonamide-directed Suzuki couplings, reactions employing sulfonamide electrophiles achieved enantiomeric excess values up to 90% with isolated yields ranging from 54% to 76% depending on electrophile structure [1]. The presence of the sulfonamide moiety serves a dual function: it acts as a directing group for metal-catalyzed C-C bond formation while the nitro and fluoro substituents remain intact for subsequent orthogonal functionalization . This chemoselectivity contrasts with non-sulfonamide aryl electrophiles that may undergo competing side reactions under Suzuki conditions, and with non-fluorinated analogs lacking the additional synthetic handle provided by the fluorine atom for SNAr chemistry [2].

Synthetic methodology Suzuki coupling C-C bond formation Directing group

Antimicrobial Activity: Fluoro-Nitro Synergy

Derivatives incorporating the 2-fluoro-4-nitrophenyl moiety have demonstrated antimicrobial activity in screening studies. Specifically, 7-{[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl}amino cephalosporanic acid derivatives, synthesized from 7-ACA and [4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl chloride, exhibited good to moderate antimicrobial activity against test microorganisms . In broader sulfonamide SAR studies, compounds containing both nitro and fluoro groups on the aromatic ring have shown enhanced antimicrobial activity compared to standard drugs, with the combination of these electron-withdrawing substituents contributing synergistically to potency [1]. While direct MIC values for the parent compound are not available, the activity of its piperazine-linked derivative validates the 2-fluoro-4-nitrophenyl moiety as a productive substructure for antimicrobial scaffold elaboration.

Antimicrobial Antibacterial SAR Cephalosporin derivative

N-(2-fluoro-4-nitrophenyl)methanesulfonamide: Application Scenarios


Phosphatase Screening & Probe Development

Based on the compound's differential inhibitory profile against alkaline phosphatase (ALPL, IC50 = 340,000 nM) and low molecular weight protein tyrosine phosphatase (LMPTP, IC50 = 24,500 nM) [1], this compound serves as a starting scaffold for phosphatase inhibitor discovery programs. The 14-fold potency differential between LMPTP and ALPL provides a baseline selectivity window that can be optimized through medicinal chemistry. This compound is appropriate for procurement when screening against phosphatase targets, particularly where modest starting potency (μM range) with room for optimization is desired.

Stereoselective Suzuki Coupling

The sulfonamide moiety in N-(2-fluoro-4-nitrophenyl)methanesulfonamide functions as an effective directing group for metal-catalyzed asymmetric Suzuki cross-couplings, enabling enantioselective C-C bond formation with ee values up to 90% and yields of 54-76% in model systems [2]. The compound is procured for use in synthetic sequences requiring stereocontrol, where the sulfonamide directing group remains intact during coupling and can subsequently be modified or removed. The ortho-fluoro and para-nitro substituents provide additional orthogonal functional handles for SNAr and reduction chemistry respectively .

Antimicrobial Pharmacophore: Piperazine Linkage

Derivatives bearing the 2-fluoro-4-nitrophenyl moiety, specifically 7-{[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]acetyl}amino cephalosporanic acid derivatives, have demonstrated good to moderate antimicrobial activity in screening assays . This compound is procured as a key intermediate for synthesizing piperazine-linked antimicrobial agents. The validated activity of derivatives containing this substructure supports its selection over alternative aryl sulfonamide building blocks lacking the antimicrobial activity precedent [3].

Kinase Inhibitor Scaffold & Fragment-Based Discovery

N-(substituted-phenyl)-sulfonamide compounds, including those bearing the 2-fluoro-4-nitrophenyl substructure, have been disclosed as inhibitors of protein kinases including PERK, TIE-2, Raf, and MEK kinases [4]. The sulfonamide moiety is critical for potent inhibition, with aromatic sulfonamides demonstrating superior activity compared to alkylsulfonamides and amide analogs [5]. This compound is procured for incorporation into kinase-focused compound libraries and as a fragment for structure-based drug design targeting the kinase ATP-binding pocket.

Technical Documentation Hub

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